molecular formula C23H17N3OS B5381061 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole CAS No. 5926-55-6

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole

Cat. No.: B5381061
CAS No.: 5926-55-6
M. Wt: 383.5 g/mol
InChI Key: RXGLOZHXBFAPAH-UHFFFAOYSA-N
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Description

The compound 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole is a 1,2,4-triazole derivative characterized by three distinct substituents:

  • Position 3: Furan-2-yl group, a heterocyclic aromatic ring known for enhancing bioactivity through electron-rich π-systems.
  • Position 5: Naphthalen-1-ylmethylsulfanyl group, providing bulkiness and lipophilicity, which may improve membrane permeability.
  • Position 4: Phenyl group, contributing to structural rigidity and aromatic interactions.

This compound’s unique substituent combination positions it as a candidate for diverse pharmacological applications, though its specific biological profile requires further exploration .

Properties

IUPAC Name

3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-2-11-19(12-3-1)26-22(21-14-7-15-27-21)24-25-23(26)28-16-18-10-6-9-17-8-4-5-13-20(17)18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGLOZHXBFAPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343188
Record name 3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-55-6
Record name 3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan, naphthalene, and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole demonstrates effective inhibition against various bacterial strains and fungi. For instance:

  • A study reported that derivatives of this compound showed activity against Escherichia coli and Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

Anticancer Properties

Triazoles are also recognized for their anticancer potential. The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary investigations have indicated:

  • In vitro studies showed cytotoxic effects on cancer cell lines, including breast and lung cancer cells, highlighting its potential as a lead compound for anticancer drug development .

Fungicidal Activity

The compound has been evaluated for its fungicidal properties. Triazole derivatives are known to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Research findings include:

  • Field trials demonstrated effectiveness against Fusarium and Botrytis species, which are common pathogens in crops like wheat and grapes .

Plant Growth Regulation

Additionally, the compound has shown promise in enhancing plant growth and resilience against environmental stressors. Studies suggest:

  • Application of the compound can improve root development and increase resistance to drought conditions in various plant species .

Polymer Applications

The unique structural features of this compound make it suitable for incorporation into polymer matrices. Research indicates:

  • Its inclusion in polymer composites enhances thermal stability and mechanical properties, making it valuable for applications in coatings and packaging materials .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Antimicrobial Chemotherapy (2023)Effective against E. coli and S. aureus.
Anticancer PropertiesCancer Letters (2022)Cytotoxic effects on breast and lung cancer cell lines.
Fungicidal ActivityCrop Protection (2023)Effective against Fusarium and Botrytis species in field trials.
Plant Growth RegulationJournal of Agricultural Science (2023)Improved root development under drought conditions.
Polymer ApplicationsMaterials Science Journal (2023)Enhanced thermal stability in polymer composites.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Analysis

A comparative analysis of substituents and their implications is presented in Table 1:

Compound Name Substituents (Positions) Key Structural Features Biological Activity Reference
Target Compound 3: Furan-2-yl; 5: Naphthalen-1-ylmethylsulfanyl; 4: Phenyl Combines furan (electron-rich) and naphthyl (bulky, lipophilic) Understudied; potential anticancer (inferred from naphthyl group)
5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione 5: (1-Methyl-pyrrol-2-yl)methyl; 4: Naphthalen-1-yl Naphthyl substituent linked to anticancer activity; pyrrole enhances coordination chemistry Anticancer (explicitly studied)
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 3: 4-Chlorophenyl; 5: CF3-benzylsulfanyl; 4: 4-Methylphenyl Chlorophenyl and CF3 groups enhance antibacterial activity Antibacterial (Gram-positive bacteria)
5-(1H-Indol-2-yl)-4-phenyl-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-3-thioxo-1,2,4-triazole 5: Indol-2-yl; 2: Glycosyl group Glycosylation improves solubility; indole moiety supports dual EGFR/PARP-1 inhibition Dual EGFR/PARP-1 inhibition
3-(2-Hydroxyeth-1-ylsulfanyl)-5-(1H-indol-2-yl)-4-phenyl-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-3-thioxo-1,2,4-triazole 3: Hydroxyethylsulfanyl; 5: Indol-2-yl Hydrophilic sulfanyl group may enhance bioavailability α-Amylase/α-glucosidase inhibition

Key Observations :

  • The naphthyl group in the target compound and ’s derivative is associated with anticancer activity, though the target’s furan substituent may offer unique electronic properties .
  • Chlorophenyl/CF3 groups () enhance antibacterial activity, suggesting that electron-withdrawing substituents are critical for targeting bacterial enzymes .
  • Glycosylation () or hydrophilic substituents () improve solubility, a feature absent in the target compound, which may limit its bioavailability .

Physicochemical Properties

  • Melting Points : ’s chlorophenyl/CF3 derivative has a higher melting point (unreported for the target), likely due to stronger intermolecular interactions .

Biological Activity

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole (CAS Number: 5926-55-6) is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C23H17N3OSC_{23}H_{17}N_{3}OS, with a molecular weight of approximately 383.47 g/mol. Its physical properties include:

PropertyValue
Density1.27 g/cm³
Boiling Point617.5 °C at 760 mmHg
Flash Point327.3 °C
Refractive Index1.689
LogP5.9728

These properties indicate a relatively stable compound with potential for various applications in medicinal chemistry.

Biological Activity Overview

The biological activity of triazole derivatives has been extensively studied due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound in focus has shown promise in several areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, research indicates that triazoles can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, derivatives similar to this compound have been evaluated for their cytotoxic effects against liver cancer cell lines such as Hep-G2.

Case Study Findings:

  • Cytotoxicity Assays: In vitro studies demonstrated that the compound exhibited significant cytotoxicity against Hep-G2 cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action: The anticancer effects are attributed to the ability of the triazole ring to interact with key enzymes involved in cancer cell metabolism and proliferation .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been documented. The compound's structure allows it to interact with bacterial and fungal targets effectively.

Research Insights:

  • Broad-Spectrum Activity: Studies have shown that triazole derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Molecular Docking Studies: Molecular docking studies suggest that the compound can bind effectively to microbial enzymes, disrupting their function and leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring or the naphthalene moiety can significantly influence their potency.

Modification TypeEffect on Activity
Naphthalene SubstituentsEnhanced cytotoxicity against cancer cells
Furan Ring ModificationsImproved antimicrobial efficacy

Q & A

Q. Key Optimization Factors :

  • Solvent : Ethanol or aqueous ethanol mixtures improve solubility of intermediates .
  • Temperature : Reflux (70–80°C) enhances reaction kinetics .
  • Molar Ratios : Stoichiometric excess (1.2–1.5 equivalents) of alkylating agents ensures complete substitution .

Q. Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Triazole core synthesisKOH, ethanol, reflux65–75
SulfanylationNaphthalen-1-ylmethyl thiol, ethanol, 24h60–70

Which analytical techniques are critical for structural elucidation of this triazole derivative, and how should crystallographic data be processed?

Methodological Answer:

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., furan C-H ~δ 6.3–7.5 ppm, naphthalene protons ~δ 7.4–8.2 ppm) .
    • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 439.5) .
  • X-ray Crystallography :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal analysis .
    • Software : SHELX for structure solution and refinement; ORTEP-3 for graphical representation .

Q. Table 2: Crystallographic Parameters for Triazole Derivatives

ParameterValue RangeReference
Space GroupP2₁/c, C2/c
R-factor<0.05

Advanced Questions

How do substituent variations (e.g., furan vs. phenyl groups) impact biological activity, and what computational models predict these effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Furan vs. Phenyl : Furan enhances antimicrobial activity due to increased electron density and hydrogen bonding .
    • Alkylthio Chain Length : Longer chains (e.g., decylthio) improve antifungal efficacy by enhancing lipophilicity .
  • Computational Modeling :
    • DFT Studies : B3LYP/6-31G(d) level calculates charge distribution and frontier molecular orbitals to predict reactivity .
    • Molecular Docking : AutoDock Vina evaluates binding affinity to target enzymes (e.g., Candida albicans CYP51) .

Q. Table 3: Activity Trends Based on Substituents

SubstituentAntimicrobial IC₅₀ (µM)Antifungal IC₅₀ (µM)Reference
Decylthio12.58.3
Methylthio45.632.1

How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

Methodological Answer:

  • Experimental Design :
    • Standardized Assays : Use CLSI guidelines for MIC determination to minimize inter-lab variability .
    • Dose-Response Curves : Include ≥6 concentration points for robust IC₅₀ calculation .
  • Statistical Analysis :
    • ANOVA : Identifies significant differences between substituent groups (p < 0.05) .
    • Principal Component Analysis (PCA) : Correlates structural descriptors (e.g., logP, polar surface area) with activity .

Q. Table 4: Example of Data Discrepancy Resolution

StudyIC₅₀ (µM)Assay TypeStrain Used
A 12.5Broth microdilutionC. albicans ATCC 90028
B 18.7Agar dilutionC. albicans clinical isolate

What advanced methodologies are recommended for studying molecular interactions of this compound with biological targets?

Methodological Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD < 1 µM for strong inhibitors) .
    • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
  • In Silico Approaches :
    • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .

Q. Table 5: Interaction Parameters for Triazole Derivatives

Target ProteinBinding Energy (kcal/mol)Reference
CYP51 (C. albicans)-9.2
Topoisomerase II-7.8

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